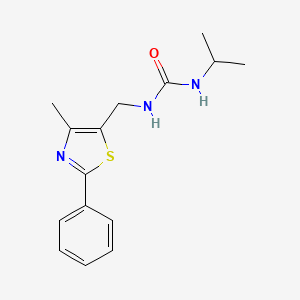

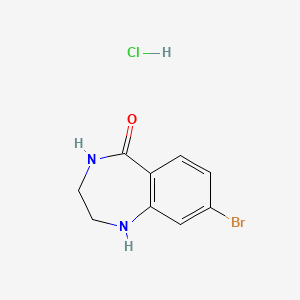

1-Isopropyl-3-((4-methyl-2-phenylthiazol-5-yl)methyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Isopropyl-3-((4-methyl-2-phenylthiazol-5-yl)methyl)urea” is a chemical compound that contains a thiazole moiety . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis Analysis

A method for the synthesis of N-substituted ureas, which could potentially be applied to the synthesis of “1-Isopropyl-3-((4-methyl-2-phenylthiazol-5-yl)methyl)urea”, involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method allows for the synthesis of a variety of N-substituted ureas in good to excellent yields with high chemical purity .Molecular Structure Analysis

Thiazoles, like the one present in “1-Isopropyl-3-((4-methyl-2-phenylthiazol-5-yl)methyl)urea”, are planar and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

While specific chemical reactions involving “1-Isopropyl-3-((4-methyl-2-phenylthiazol-5-yl)methyl)urea” are not available, thiazole derivatives in general have been synthesized through various reactions . For instance, the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Physical And Chemical Properties Analysis

Thiazole, a component of “1-Isopropyl-3-((4-methyl-2-phenylthiazol-5-yl)methyl)urea”, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

1-Isopropyl-3-((4-methyl-2-phenylthiazol-5-yl)methyl)urea: has shown significant potential as an antimicrobial agent. Thiazole derivatives, including this compound, are known for their ability to inhibit the growth of various bacteria and fungi. This makes them valuable in the development of new antibiotics and antifungal medications .

Anticancer Properties

Research has indicated that thiazole-based compounds can exhibit potent anticancer activities1-Isopropyl-3-((4-methyl-2-phenylthiazol-5-yl)methyl)urea may be explored for its ability to target and kill cancer cells, potentially leading to new cancer therapies .

Anti-inflammatory Effects

Thiazole derivatives are also known for their anti-inflammatory properties. This compound could be investigated for its potential to reduce inflammation, which is beneficial in treating conditions such as arthritis and other inflammatory diseases .

Antioxidant Activity

The antioxidant properties of thiazole compounds make them useful in protecting cells from oxidative stress1-Isopropyl-3-((4-methyl-2-phenylthiazol-5-yl)methyl)urea could be studied for its ability to neutralize free radicals, thereby preventing cellular damage and contributing to overall health .

Antidiabetic Potential

Some thiazole derivatives have been found to exhibit antidiabetic effects. This compound might be researched for its ability to regulate blood sugar levels and improve insulin sensitivity, offering a new avenue for diabetes treatment .

Neuroprotective Applications

Thiazole-based compounds have shown promise in protecting nerve cells from damage1-Isopropyl-3-((4-methyl-2-phenylthiazol-5-yl)methyl)urea could be explored for its potential to prevent or slow the progression of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Antiviral Activity

The antiviral properties of thiazole derivatives make them candidates for developing treatments against viral infections. This compound could be investigated for its efficacy in inhibiting the replication of viruses, contributing to antiviral drug development .

Agricultural Applications

In addition to medical applications, thiazole derivatives are used in agriculture as pesticides and herbicides1-Isopropyl-3-((4-methyl-2-phenylthiazol-5-yl)methyl)urea could be studied for its effectiveness in protecting crops from pests and diseases, thereby enhancing agricultural productivity .

These applications highlight the versatility and potential of 1-Isopropyl-3-((4-methyl-2-phenylthiazol-5-yl)methyl)urea in various fields of scientific research. Each application offers a unique opportunity for further exploration and development.

Zukünftige Richtungen

Thiazole derivatives, like “1-Isopropyl-3-((4-methyl-2-phenylthiazol-5-yl)methyl)urea”, have shown promising biological activities and have been the focus of many research studies . Future research could focus on further exploring the biological activities of these compounds, developing more efficient synthesis methods, and investigating their potential applications in various fields .

Eigenschaften

IUPAC Name |

1-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-3-propan-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS/c1-10(2)17-15(19)16-9-13-11(3)18-14(20-13)12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEPQCMYLLLIFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)NC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropyl-3-((4-methyl-2-phenylthiazol-5-yl)methyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate](/img/structure/B2716624.png)

![2-{[(3-methylphenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2716626.png)

![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-methyl-N~1~-(3-methylphenyl)acetamide](/img/structure/B2716627.png)

![5-[4-Iodo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B2716630.png)

![1-[1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2716632.png)

![3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride](/img/structure/B2716634.png)

![2-cyano-N-propyl-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2716635.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2716640.png)

![diethyl 3-methyl-5-[[2-[(8-oxo-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B2716643.png)